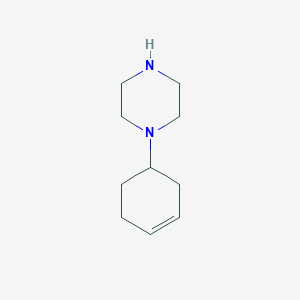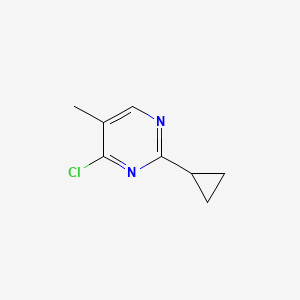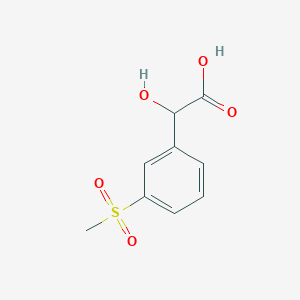
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a phenyl ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methanesulfonylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methanesulfonylbenzaldehyde is first converted to a corresponding alcohol via reduction using a reducing agent such as sodium borohydride (NaBH4).
Oxidation to Carboxylic Acid: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) under acidic conditions.
Hydroxylation: Finally, the hydroxylation of the carboxylic acid is achieved using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. Pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-(4-methanesulfonylphenyl)acetic acid: Similar structure but with the methanesulfonyl group in the para position.
2-Hydroxy-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine substituent instead of a methanesulfonyl group.
2-Hydroxy-2-(3-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H10O5S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-hydroxy-2-(3-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
Clave InChI |
RQIBOTICONGIPH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


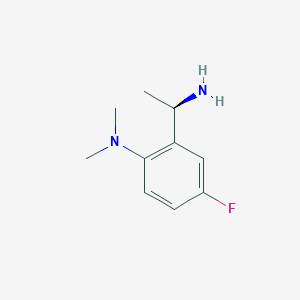

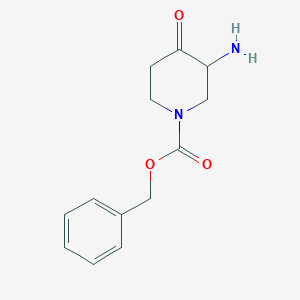

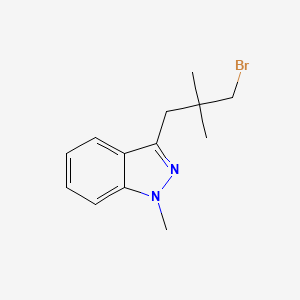
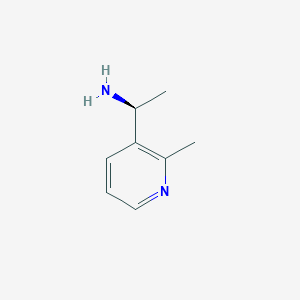
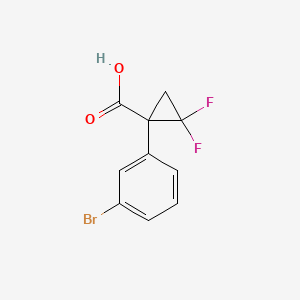
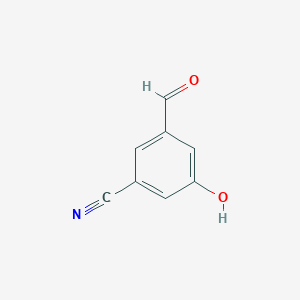
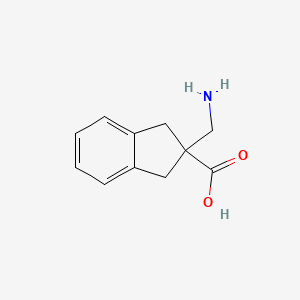
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

